molecular formula C19H18BrN3 B2735133 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline CAS No. 443329-03-1

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2735133
CAS No.: 443329-03-1
M. Wt: 368.278
InChI Key: FBVZQHWPFRSLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Indoloquinoxaline Research

The indoloquinoxaline framework emerged as a pharmacologically significant structure in the late 20th century, with early work focusing on its planar aromatic system's ability to intercalate DNA. Initial synthetic approaches, such as the condensation of isatin derivatives with o-phenylenediamine in acetic acid, laid the groundwork for structural diversification. The discovery of 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B-220) in antiviral research marked a turning point, demonstrating the scaffold's therapeutic potential. Subsequent decades saw optimization of synthetic protocols, including the introduction of phase-transfer catalysts like benzyltriethylammonium chloride in aqueous media, which improved yields to 75–88% while adhering to green chemistry principles.

Significance of 6H-Indolo[2,3-b]quinoxaline Scaffold in Medicinal Chemistry

The 6H-indolo[2,3-b]quinoxaline core exhibits three key pharmacological advantages:

  • Planar aromatic system : Enables intercalation into DNA's minor groove, particularly at GC-rich regions, as demonstrated by thermal denaturation studies showing ΔTm values >5°C for complexed DNA.
  • Electron-deficient π-system : Facilitates charge transfer interactions with biological targets, enhancing binding affinity. Cyclic voltammetry measurements reveal reduction potentials near −2.01 V vs Fc/Fc+, indicating strong electron-accepting capacity.
  • Synthetic versatility : The N-6 position allows straightforward functionalization, as shown in the synthesis of 6-(diethylaminoethyl) derivatives with IC50 values of 1.2 μM against ovarian cancer cells.

Table 1: Key Pharmacological Parameters of 6H-Indolo[2,3-b]quinoxaline Derivatives

Derivative DNA ΔTm (°C) Reduction Potential (V vs Fc/Fc+) Anticancer IC50 (μM)
Parent scaffold 5.2 −1.72 >50
6-(Dimethylaminoethyl) 7.8 −1.85 12.4
9-Bromo-6-(3-methylbutyl) 8.5 −2.01 0.9

Evolution of Brominated Indoloquinoxaline Derivatives

Bromination at the 9-position introduces two critical effects:

  • Steric bulk : The bromine atom (van der Waals radius 1.85 Å) creates favorable hydrophobic interactions in DNA's minor groove, increasing binding constants by 3–5 fold compared to non-halogenated analogs.
  • Electronic modulation : The electron-withdrawing bromine lowers the LUMO energy by 0.3–0.5 eV, as calculated through density functional theory (DFT), enhancing charge-transfer capabilities in organic electronics.

Recent synthetic advances employ Ullmann coupling reactions to achieve selective bromination, with reported yields of 82% for 9-bromo intermediates. This halogenation strategy has proven particularly effective in developing G-quadruplex ligands, where brominated derivatives show 10-fold higher selectivity for telomeric DNA compared to canonical duplex DNA.

Position and Role of the 3-Methylbutyl Substituent in Molecular Design

The 3-methylbutyl chain at N-6 addresses two historical limitations of indoloquinoxalines:

  • Solubility enhancement : LogP values decrease from 3.8 (parent) to 2.1 (3-methylbutyl derivative), enabling formulation concentrations >1.2 M in acetonitrile solutions.
  • Pharmacokinetic optimization : The branched alkyl chain increases metabolic stability, with microsomal half-lives extending from 12 minutes (methyl) to 48 minutes (3-methylbutyl) in human liver microsome assays.

Molecular dynamics simulations reveal the 3-methylbutyl group adopts a folded conformation in aqueous environments, reducing non-specific protein binding by 40% compared to linear alkyl chains.

Current Research Landscape of Functionalized Indoloquinoxalines

Contemporary studies focus on three primary applications:

  • Anticancer agents : Hybrid molecules like isatin-indoloquinoxalines demonstrate dual inhibition of topoisomerase II (IC50 = 0.8 μM) and DNA intercalation, overcoming cisplatin resistance in ovarian cancer models.
  • Organic semiconductors : Thin-film transistors incorporating 9-bromo derivatives exhibit hole mobilities of 0.12 cm2 V−1 s−1, a 5-fold improvement over parent compounds.
  • Redox flow battery anolytes : The 3-methylbutyl-substituted derivative shows exceptional cycling stability with <0.056% capacity fade per hour at −2.01 V operating potential.

Table 2: Performance Metrics of Functionalized Indoloquinoxalines

Application Key Metric Value Source
Cancer therapeutics Hey A8 cell IC50 0.9 μM
Organic electronics Hole mobility 0.12 cm2/V·s
Energy storage Cycle life (10% capacity loss) >1,200 cycles

Properties

IUPAC Name

9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVZQHWPFRSLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable diketone or aldehyde. One common method is the reaction of 5-bromo-2,3-diaminopyridine with benzil or 9,10-phenanthraquinone in the presence of a catalyst such as Brønsted acid hydrotrope combined catalyst (BAHC) in water . This reaction proceeds under mild conditions and provides good to excellent yields of the desired product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 9 serves as a primary site for nucleophilic aromatic substitution (SNAr), enabling functional group diversification:

Reaction TypeConditionsProductsYield (%)Key Applications
Amination Pd catalysis, aryl/alkyl amines9-Amino derivatives65–85Enhanced DNA intercalation
Alkoxylation K2CO3, DMF, 80°C9-Alkoxy variants70–78Solubility modulation
Thiolation CuI, DMSO, thiols9-Sulfhydryl analogs60–72Conjugation with biomolecules

These reactions typically proceed via a two-step mechanism: (1) nucleophilic attack at the brominated position, followed by (2) elimination of HBr. Steric hindrance from the 3-methylbutyl group marginally affects reaction kinetics but does not preclude high regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the bromine substituent for constructing complex architectures:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4, Na2CO3, DME/H2O (3:1), 90°C.

  • Outcomes :

    • Aryl boronic acids yield biaryl systems (e.g., 9-phenyl derivatives) with 75–92% efficiency.

    • Electron-withdrawing groups on boronic acids accelerate coupling rates.

Buchwald-Hartwig Amination

  • Substrates : Secondary amines or anilines.

  • Key Product : 9-(Piperidin-1-yl)-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline (IC50 = 1.2 µM against MCF-7 cells) .

Cycloaddition and Ring-Opening Reactions

The quinoxaline core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused tetracyclic systems under thermal conditions (120°C, toluene). Ring-opening reactions occur in strongly acidic media (e.g., H2SO4), yielding indole-3-carboxamides.

Biological Activity and Mechanistic Insights

The compound’s anticancer activity correlates with its ability to intercalate DNA and inhibit topoisomerase II. Key findings include:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)3.8G2/M phase arrest, ROS generation
A549 (Lung Cancer)5.2DNA strand breakage
HeLa (Cervical Cancer)4.1Topoisomerase II inhibition

Structure-activity relationship (SAR) studies reveal:

  • Bromine at C9 : Critical for DNA binding; replacement with Cl or F reduces potency by 3–5× .

  • 3-Methylbutyl at C6 : Enhances lipophilicity (logP = 4.03), improving cellular uptake.

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceBiological Impact
9-Bromo-6-methyl variantFaster SNAr due to reduced steric bulkLower cytotoxicity (IC50 = 8.7 µM)
9-Bromo-4-methylbenzyl derivativeEnhanced π-stacking with DNA basesHigher topoisomerase inhibition

This reactivity profile positions 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline as a versatile scaffold for developing targeted anticancer agents and functional materials. Further optimization of coupling conditions and exploration of photophysical properties are recommended for advanced applications .

Scientific Research Applications

Overview

9-Bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by a bromine atom at the 9-position and a 3-methylbutyl group at the 6-position, contributes to its diverse applications.

Medicinal Chemistry Applications

The compound has been extensively studied for its anticancer properties . Research indicates that it exhibits significant cytotoxic effects against various human cancer cell lines, making it a potential lead compound for the development of new anticancer drugs. The primary mechanisms of action include:

  • DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Induction of Apoptosis : It activates apoptotic pathways, influencing proteins involved in cell death regulation.
  • Inhibition of Key Signaling Pathways : The compound downregulates pathways associated with cancer cell proliferation, such as the MYC and E2F targets involved in oxidative phosphorylation and DNA repair processes.

Case Studies

  • Cytotoxicity Assays : In vitro studies show IC50 values ranging from 0.5 to 5 µM against several cancer cell lines:
    • MCF-7 (Breast Cancer): IC50 = 5.0 µM
    • A549 (Lung Cancer): IC50 = 4.2 µM
    • HeLa (Cervical Cancer): IC50 = 6.8 µM

These values suggest robust antiproliferative effects compared to standard chemotherapeutic agents.

  • Mechanistic Studies : Research has demonstrated that the compound interacts with DNA, potentially leading to cytotoxic effects through disruption of replication processes and modulation of apoptosis-related signaling pathways.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form diverse derivatives.

Material Science Applications

The compound is also explored for its potential applications in material science:

  • Optoelectronic Devices : Quinoxaline derivatives are known for their electronic properties, making them suitable candidates for use in organic semiconductors and electroluminescent materials.
  • Dyes : Its distinct chemical properties contribute to its applicability in dye synthesis.

Mechanism of Action

The mechanism of action of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These interactions contribute to its biological activities, including anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antitumor and Cytotoxic Effects

  • Fluorinated analogs (e.g., 9-fluoro derivatives): Exhibit superior DNA binding affinity (Kd ~10⁶ M⁻¹) and potent activity against MCF-7 and HeLa cells (IC₅₀: 2–8 μM) due to fluorine’s electronegativity and side-chain cationic charges .

Antimicrobial Activity

  • Sulfonamide derivatives (e.g., 9-bromo-N-substituted analogs): Broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 μg/mL), attributed to sulfonamide’s enzyme inhibition .

Electrochemical and Photochemical Properties

  • HOMO/LUMO and Band Gap: The 6-(4-methoxyphenyl) derivative (11e) exhibits the highest HOMO energy (-5.2 eV) and smallest band gap (2.8 eV) among indoloquinoxalines, ideal for optoelectronic applications . Bromine in the target compound likely lowers HOMO (electron-withdrawing effect), reducing redox activity compared to methoxy-substituted analogs.
  • Synthetic Yields :

    • The 3-methylbutyl derivative’s yield is unspecified, but similar Pd-catalyzed reactions yield 47–98% (e.g., 98% for 11e vs. 47% for 8a ).

Structure-Activity Relationships (SAR)

  • Position 6 Substituents :

    • Branched alkyl chains (e.g., 3-methylbutyl): Enhance lipophilicity, improving blood-brain barrier penetration.
    • Aromatic groups (e.g., 4-methoxyphenyl): Stabilize charge transfer, critical for photochemical applications.
    • Cationic side chains (e.g., morpholin-4-yl-ethyl): Increase DNA binding via electrostatic interactions .
  • Position 9 Substituents :

    • Bromine : Enhances DNA alkylation but may reduce metabolic stability.
    • Fluorine : Improves bioavailability and DNA intercalation via hydrophobic and electrostatic effects .

Biological Activity

9-Bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential anticancer properties. This compound belongs to the indolo[2,3-b]quinoxaline family, characterized by its unique structure which includes a bromine atom at the 9-position and a 3-methylbutyl substituent at the 6-position. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 7-bromo-5-methylindoline-2,3-dione with 1,2-diaminobenzene in an acidic environment. This process yields high-purity products suitable for biological evaluations. The general reaction can be summarized as follows:

7 bromo 5 methylindoline 2 3 dione+1 2 diaminobenzene9 bromo 6 3 methylbutyl 6H indolo 2 3 b quinoxaline\text{7 bromo 5 methylindoline 2 3 dione}+\text{1 2 diaminobenzene}\rightarrow \text{9 bromo 6 3 methylbutyl 6H indolo 2 3 b quinoxaline}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various human tumor cell lines. The compound has shown cytostatic effects with IC50 values indicating effective inhibition of cancer cell proliferation. Notably, studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth and metastasis.

Case Studies:

  • Cytotoxicity Assays: In vitro studies have reported IC50 values ranging from 0.5 to 5 µM against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). These values suggest robust antiproliferative effects compared to standard chemotherapeutic agents.
  • Mechanisms of Action: The compound appears to interact with DNA, potentially intercalating into DNA strands, disrupting replication processes, and leading to cytotoxic effects. Additionally, it may influence apoptosis-related signaling pathways such as the p53 pathway.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The compound's structure allows it to intercalate between DNA bases, hindering replication and transcription.
  • Apoptosis Induction: It activates apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Inhibition of Enzymatic Activity: Some studies suggest that the compound inhibits specific enzymes related to cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique biological activities attributed to the specific substituents on the indolo[2,3-b]quinoxaline framework.

Compound NameStructural FeaturesBiological Activity
7-Bromo-6H-indolo[2,3-b]quinoxalineLacks alkyl substitutionAnticancer activity
9-Methyl-6H-indolo[2,3-b]quinoxalineMethyl group instead of bromineModerate cytotoxicity
8-Fluoro-6H-indolo[2,3-b]quinoxalineFluorine substitutionEnhanced antiviral properties
This compound Bromine and alkyl substituentsSignificant anticancer properties

Q & A

Q. Key Variables to Monitor :

  • Reaction time (4–24 hours depending on step)
  • Solvent choice (e.g., acetonitrile for alkylation, ethanol for condensation)
  • Catalyst loading (e.g., 10 eq. K₂CO₃ for alkylation) .

How is this compound characterized using spectroscopic methods?

Basic Research Question
Structural confirmation relies on ¹H-NMR , ¹³C-NMR , and IR spectroscopy . For example:

  • ¹H-NMR : Aromatic protons appear as multiplets in δ 7.38–8.53 ppm. The 3-methylbutyl chain shows signals at δ 1.82–2.02 (m, CH₂) and δ 4.42 (t, J = 7 Hz, CH₂ adjacent to N) .
  • IR : Stretching frequencies for C-Br (~600–700 cm⁻¹) and C=N (1493–1660 cm⁻¹) are critical for functional group identification .
  • ¹³C-NMR : Quaternary carbons in the indoloquinoxaline core resonate at δ 135–145 ppm .

Validation Tip : Compare spectral data with structurally analogous compounds (e.g., 6-(4-bromobutyl) derivatives) to confirm substituent effects .

How can researchers optimize the catalytic hydrogenation of nitro intermediates to amino derivatives?

Advanced Research Question
Catalytic hydrogenation of nitro groups (e.g., converting 9-nitro to 9-amino derivatives) requires careful optimization:

  • Catalyst : Pd/C (5–10% loading) in N,N-dimethylacetamide at 2.7 atm H₂ pressure for 24 hours achieves >90% yield .
  • Challenges : Incomplete reduction or over-reduction (e.g., ring saturation) may occur. Monitor reaction progress via TLC or HPLC.
  • Mitigation : Adjust H₂ pressure (1–3 atm) and reaction time (12–36 hours) based on intermediate stability .

Contradiction Analysis : Discrepancies in yield may arise from solvent polarity (e.g., DMA vs. ethanol) or catalyst deactivation due to sulfur-containing impurities .

What strategies resolve discrepancies in NMR data when varying substituents on the indoloquinoxaline core?

Advanced Research Question
Unexpected shifts in NMR signals (e.g., aromatic protons or alkyl chains) often stem from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter proton chemical shifts by 0.1–0.5 ppm .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) deshield adjacent protons, while alkyl chains (e.g., 3-methylbutyl) cause upfield shifts .
  • Methodological Consistency : Ensure identical NMR acquisition parameters (e.g., temperature, concentration) when comparing data .

Case Study : The 3-methylbutyl chain in δ 4.42 ppm (CDCl₃) shifts to δ 4.75 ppm in DMSO-d₆ due to hydrogen bonding with the solvent .

How can researchers introduce diverse substituents at the 9-position of the indoloquinoxaline scaffold?

Advanced Research Question
Functionalization at the 9-position involves:

  • Electrophilic Substitution : Bromination using Br₂ or NBS in DMF at 0–25°C .
  • Nucleophilic Aromatic Substitution : Replace bromo groups with amines or alkoxides under Pd catalysis .
  • Post-Functionalization : Convert amino groups (from nitro reduction) to amides or ureas via acyl chloride reactions .

Critical Consideration : Steric hindrance from the 6-(3-methylbutyl) group may slow reactions at the 9-position. Use bulky directing groups (e.g., 2,3-dimethyl substituents) to enhance regioselectivity .

What analytical methods are recommended for purity assessment of this compound?

Basic Research Question

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .
  • Elemental Analysis : Validate %C, %H, %N, and %Br against theoretical values (e.g., C: 61.03%; Br: 22.56% for bromobutyl analogs) .
  • Melting Point : Compare observed mp (e.g., 184°C for bromobutyl derivatives) with literature values to detect impurities .

How do reaction conditions influence the regioselectivity of alkylation at the 6-position?

Advanced Research Question
The 6-position’s reactivity is governed by:

  • Base Strength : K₂CO₃ (10 eq.) in acetone promotes selective alkylation over N-arylation .
  • Solvent Polarity : Acetonitrile enhances nucleophilicity of the indoloquinoxaline nitrogen vs. ethanol .
  • Alkylating Agent : α,ω-dibromoalkanes (e.g., 1,4-dibromobutane) favor mono-alkylation, while excess reagent may lead to dimerization .

Data Conflict Example : Longer reaction times (>24 hours) with dibromoalkanes can yield bis-indoloquinoxaline byproducts, detectable via MS or ¹H-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.